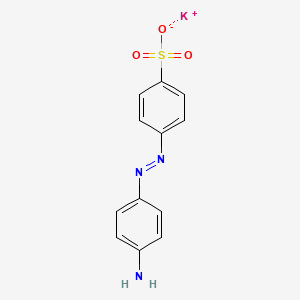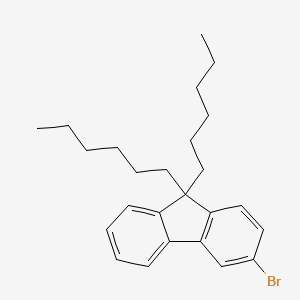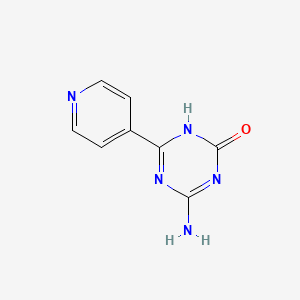
5,6,7-Trifluorochroman-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluorochroman-4-aminehydrochloride is a chemical compound with the molecular formula C10H11ClF3NO It is a derivative of chroman, a bicyclic organic compound, and contains three fluorine atoms at positions 5, 6, and 7, as well as an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of chroman derivatives using reagents such as trifluoromethyl iodide (CF3I) under conditions that promote the selective introduction of fluorine atoms at the desired positions . The amine group can then be introduced through nucleophilic substitution reactions using amine precursors .
Industrial Production Methods
Industrial production of 5,6,7-Trifluorochroman-4-aminehydrochloride may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluorochroman-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chromanones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5,6,7-Trifluorochroman-4-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7-Trifluorochroman-4-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Fluorochroman-4-amine hydrochloride: A similar compound with a single fluorine atom at position 6.
7-(Trifluoromethyl)chroman-4-amine hydrochloride: Another related compound with a trifluoromethyl group at position 7.
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole: A compound with multiple halogen substitutions, used for comparison in terms of reactivity and applications.
Uniqueness
5,6,7-Trifluorochroman-4-aminehydrochloride is unique due to the specific arrangement of fluorine atoms and the presence of an amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
5,6,7-trifluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H8F3NO/c10-4-3-6-7(9(12)8(4)11)5(13)1-2-14-6/h3,5H,1-2,13H2 |
InChI Key |
BUVOSOPHKSSSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C(=C2C1N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


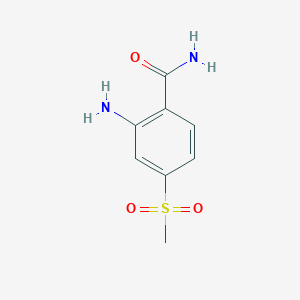
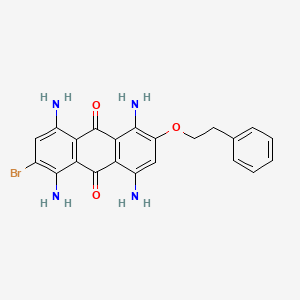
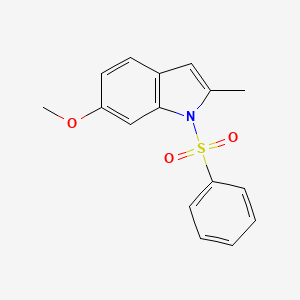
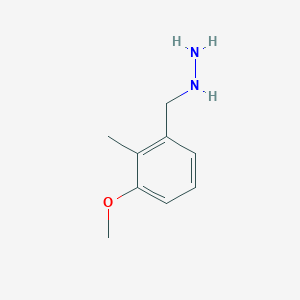
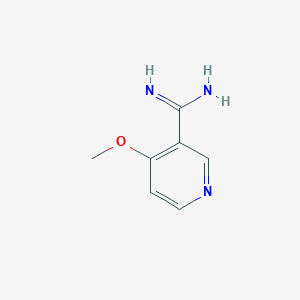
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
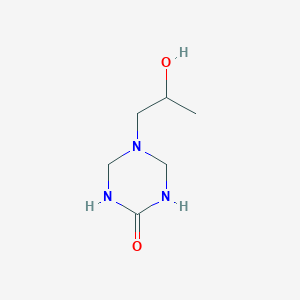
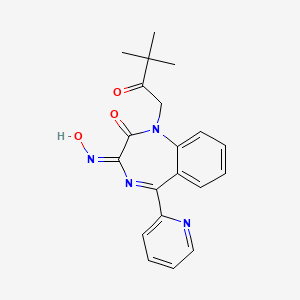
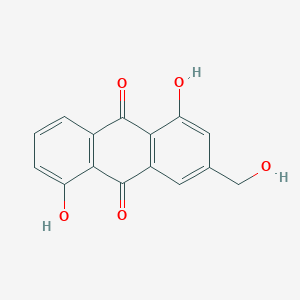
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
